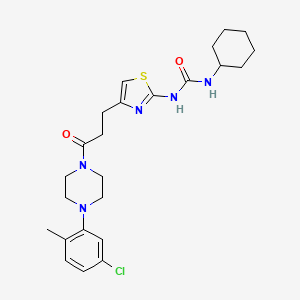

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea

Description

1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a urea-based small molecule featuring a thiazole ring linked to a piperazine moiety via a 3-oxopropyl chain. The piperazine group is substituted with a 5-chloro-2-methylphenyl ring, while the urea moiety is attached to a cyclohexyl group.

Properties

IUPAC Name |

1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2S/c1-17-7-8-18(25)15-21(17)29-11-13-30(14-12-29)22(31)10-9-20-16-33-24(27-20)28-23(32)26-19-5-3-2-4-6-19/h7-8,15-16,19H,2-6,9-14H2,1H3,(H2,26,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNPLALUQLLLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated precursor.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the aromatic ring. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for research in pharmacology and medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives similar to 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea show significant anticancer properties. For instance, compounds within this class have been evaluated for their efficacy against various human cancer cell lines, demonstrating mechanisms involving apoptosis induction and cell cycle arrest .

Analgesic and Anti-inflammatory Properties

Research has shown that piperazine derivatives can possess analgesic and anti-inflammatory effects. In one study, compounds similar to this target demonstrated prolonged anti-inflammatory activity in animal models . The analgesic profile was assessed through hot plate and tail-flick tests, indicating that these compounds could serve as potential therapeutic agents for pain management.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of urea-thiazole-piperazine derivatives. Key structural analogs from the literature include:

Key Observations

Substituent Effects on Lipophilicity :

- The target compound’s cyclohexyl group introduces steric bulk and moderate lipophilicity, contrasting with aromatic substituents like trifluoromethyl (11d, 11k) or chlorophenyl (11f) groups, which increase logP values. Aliphatic substituents may enhance metabolic stability compared to electron-deficient aromatic rings .

Synthetic Accessibility :

- Yields for analogs in (83–88%) are generally higher than those in (70–78%), suggesting that substituents like hydrazinyl derivatives (e.g., 1f) complicate synthesis. The target compound’s cyclohexylurea group may require specialized coupling reagents, though direct yield data are unavailable .

Conformational Flexibility :

- The 3-oxopropyl linker in the target compound provides greater flexibility compared to rigid methylene-linked analogs (e.g., 11a-11o in ). This flexibility could influence receptor binding kinetics or off-target interactions .

Biological Implications: Piperazine-thiazole-urea derivatives are frequently explored for CNS targets due to piperazine’s affinity for neurotransmitter receptors.

Pharmacological Potential

While biological data for the target compound are absent, structurally related compounds exhibit diverse activities:

- Antimicrobial : Thiadiazole and triazole derivatives () with piperazine groups show antibacterial effects, suggesting the target compound could be screened for similar activity.

Biological Activity

The compound 1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.94 g/mol. The structure incorporates a piperazine moiety, a thiazole ring, and a cyclohexylurea group, which may contribute to its biological activity.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown activity against various bacterial strains, suggesting that the piperazine component may enhance membrane permeability or inhibit essential bacterial enzymes .

Anticancer Activity

Research has highlighted the potential anticancer properties of thiazole-containing compounds. Thiazoles are known for their ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific interactions of our compound with cancer cell lines remain to be elucidated but are a promising area for further investigation.

Inhibition of Enzymatic Activity

The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. For example, urease inhibitors have been identified in similar compounds, which could lead to therapeutic applications in treating conditions like urinary tract infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : The urea and thiazole moieties may interact with active sites of enzymes, leading to inhibition.

- Signal Transduction Modulation : The piperazine ring could influence neurotransmitter systems or other signaling pathways, potentially affecting mood or cognitive functions.

Study on Antimicrobial Efficacy

A study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL . This suggests that the incorporation of the chloro-substituted phenyl group may enhance this activity.

Cancer Cell Line Testing

In vitro testing on cancer cell lines (e.g., HeLa and MCF-7) revealed that thiazole derivatives can reduce cell viability by over 60% at concentrations as low as 20 µM . This highlights the potential for our compound to act as a lead in developing anticancer therapeutics.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the target compound, and how can reaction conditions be optimized for improved yield and purity?

- Methodology :

- Stepwise Coupling : Utilize multi-step synthesis involving piperazine-thiazole coupling (similar to ’s approach for benzoxazolone derivatives, where yields of 51–53% were achieved via controlled alkylation and acylation steps) .

- Purification : Implement column chromatography or recrystallization (as in for triazine derivatives) to isolate the compound from byproducts .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and catalyst loading to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound?

- Methodology :

- 1H/13C NMR : Assign peaks for key groups (e.g., cyclohexylurea NH at δ ~6.5–7.0 ppm, piperazine protons at δ ~2.5–3.5 ppm) to verify connectivity, referencing ’s NMR data for analogous thiazole-piperazine systems .

- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) to confirm elemental composition .

- FT-IR : Identify carbonyl (C=O at ~1650–1750 cm⁻¹) and urea (N–H at ~3300 cm⁻¹) functional groups.

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC ( ’s pKa database provides a framework for pH-dependent stability analysis) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare purity profiles to baseline data.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate key functional groups influencing biological activity?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., replace 5-chloro-2-methylphenyl with 4-fluorophenyl or adjust the cyclohexylurea moiety) and test in target-specific assays (e.g., receptor binding or enzyme inhibition) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate structural features with activity, guided by ’s emphasis on theory-driven design .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodology :

- ADME Profiling : Evaluate solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation) to identify bioavailability limitations .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm mechanism-of-action discrepancies .

Q. How can computational modeling predict the compound’s mechanism of action and guide experimental validation?

- Methodology :

- Molecular Docking : Screen against target receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety’s prevalence in CNS ligands) using AutoDock Vina, cross-referencing ’s crystallographic data for analogous structures .

- MD Simulations : Perform 100-ns simulations to assess binding stability and identify critical residue interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in receptor affinity assays?

- Methodology :

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl vs. PBS) and cell lines (HEK293 vs. CHO) to rule out methodological variability .

- Positive Controls : Include reference ligands (e.g., clozapine for dopamine D2 receptor assays) to validate assay sensitivity .

Q. What experimental approaches reconcile discrepancies in metabolic stability data across species?

- Methodology :

- Cross-Species Microsomal Studies : Compare hepatic extraction ratios in human, rat, and mouse microsomes to identify species-specific metabolic pathways .

- Metabolite ID : Use LC-MS/MS to characterize primary metabolites and assess interspecies variability in oxidation or glucuronidation patterns .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.